molecular formula C16H13N3O3S B4670531 [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate

Cat. No.: B4670531
M. Wt: 327.4 g/mol
InChI Key: OTLGNMHZBYNART-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate (CAS 565208-16-4) is a quinoline-based ester derivative with a molecular weight of 445.15 g/mol . Its structure comprises a 2-methylquinoline-4-carboxylate core linked via an oxoethyl ester to a 1,3-thiazol-2-ylamino group. The presence of the thiazole ring introduces sulfur-based heterocyclic character, which may influence both physicochemical properties (e.g., solubility, hydrogen bonding) and biological interactions (e.g., binding affinity to enzymatic targets).

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-8-12(11-4-2-3-5-13(11)18-10)15(21)22-9-14(20)19-16-17-6-7-23-16/h2-8H,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGNMHZBYNART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328886
Record name [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

350845-24-8
Record name [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Overview

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features allow for diverse applications, particularly in the development of bioactive molecules and advanced materials.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in interacting with various biological targets, which could lead to the discovery of new drugs or therapeutic agents. For instance, research indicates its potential as a quorum-sensing inhibitor against Pseudomonas aeruginosa, demonstrating moderate growth inhibitory activities and promising anti-biofilm properties .

Medicine

In the medical field, this compound is investigated for its pharmacological properties. Preliminary studies suggest activities such as antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a candidate for drug development aimed at treating various diseases.

Industry

The compound's unique chemical properties also make it valuable in industrial applications. It can be utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity allow it to serve as an effective additive in various formulations.

Case Studies

  • Quorum Sensing Inhibition : A study evaluated a series of compounds related to this compound for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that certain derivatives showed significant inhibition with IC50 values indicating their potential as therapeutic agents against biofilm formation .
  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens. Compounds were screened for minimum inhibitory concentration (MIC), revealing promising candidates for further development in antimicrobial therapies.
  • Drug Development : The compound's unique structure has led to its investigation as a scaffold for developing new drug candidates targeting various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the quinoline core, ester/amide linkages, and heterocyclic groups. These variations significantly impact molecular weight, polarity, and bioactivity.

Compound Name (CAS) Core Structure Substituent/R Group Molecular Weight (g/mol) Key Features Reference
Target compound (565208-16-4) 2-Methylquinoline-4-carboxylate 1,3-Thiazol-2-ylamino 445.15 Thiazole ring introduces sulfur; moderate polarity
[2-(Methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate (733013-39-3) 2-(2-Chlorophenyl)quinoline-4-carboxylate Methylamino 436.87 Chlorophenyl group enhances lipophilicity; potential halogen bonding
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (353466-91-8) 2-Hydroxyquinoline-4-carboxylate 4-(Benzyloxy)phenyl 397.43 Benzyloxy group increases aromaticity; hydroxyquinoline may enhance solubility
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate (AGN-PC-0KC0JB) 2-(2,4-Dimethylphenyl)quinoline-4-carboxylate 5-Methyloxazol-3-ylamino 415.44 Oxazole ring vs. thiazole; dimethylphenyl adds steric bulk
[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate (785705-71-7) 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylate Benzyl(methyl)amino 450.90 Chlorothiophene enhances electron-withdrawing effects; tertiary amine increases basicity

Key Observations:

  • Molecular Weight and Polarity: The target compound (445.15 g/mol) is heavier than benzyloxy-phenyl derivatives (397.43 g/mol) but lighter than chlorothiophene-containing analogs (450.90 g/mol). Thiazole’s sulfur atom may lower logP compared to oxazole or phenyl groups, affecting membrane permeability .

Pharmacological Activity

  • Surface Anesthetic Activity: Analogs with lipophilic substituents (e.g., chlorophenyl, benzyloxy) showed prolonged duration in surface anesthesia assays due to enhanced tissue retention .
  • Hepatotoxicity: Compounds with bulky aromatic groups (e.g., benzyloxy) exhibited higher hepatotoxicity in rodent models, possibly due to metabolic oxidation .
  • Infiltrative Anesthesia: Thiazole and oxazole derivatives demonstrated faster onset times compared to amide-linked analogs, likely due to esterase-mediated hydrolysis .

Hypothetical Activity of Target Compound: The thiazole moiety may balance solubility and lipophilicity, optimizing both tissue penetration and metabolic stability. Its ester linkage could enable rapid hydrolysis in vivo, favoring short-acting anesthetic effects.

Biological Activity

Overview

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in biological applications. Its structure incorporates a quinoline core, a thiazole ring, and a carboxylate group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring through cyclization. The final step usually involves esterification to introduce the carboxylate group. Key reaction conditions include:

Step Reaction Type Conditions
Quinoline PreparationCyclizationSpecific solvents and catalysts
Thiazole IntroductionCyclizationControlled temperature
EsterificationEsterificationUse of acid catalysts

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through various pathways, including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Gene Expression : Modulating transcription factors involved in gene regulation.
  • Metabolic Processes : Affecting metabolic pathways that can lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models.

Case Studies

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : A study involving mouse models demonstrated that compounds similar to [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] exhibited significant inhibition of tumor growth in colorectal cancer models, indicating potential for chemoprevention .
    • Findings :
      • Reduction in tumor size by up to 50%.
      • Mechanism involved inhibition of specific tyrosine kinases.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Pseudomonas aeruginosa, showing promising results with some derivatives demonstrating effective inhibition without affecting bacterial growth .
    • Results Summary :
      • Compounds tested showed varying degrees of effectiveness.
      • Selective compounds did not inhibit bacterial growth but affected quorum sensing.

Q & A

Basic Research Questions

What are the recommended synthetic routes for [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate?

The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors. For example:

  • Step 1 : Condensation of 2-methylquinoline-4-carboxylic acid derivatives with thiazol-2-ylamine intermediates under reflux conditions using acetic acid as a solvent (similar to methods in ).
  • Step 2 : Coupling reactions (e.g., using PyBOP or carbodiimide-based reagents) to form the oxoethyl-thiazolylamino linkage, followed by purification via recrystallization or chromatography .
    Key parameters : Temperature (80–100°C), solvent choice (DMF or acetic acid), and stoichiometric control of sodium acetate to stabilize intermediates .

How can researchers confirm the structural integrity of this compound?

Use spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^{13}C NMR to verify quinoline and thiazole proton environments (e.g., quinoline C-2 methyl at δ ~2.5 ppm, thiazole NH at δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C16_{16}H14_{14}N3_3O3_3S: 328.0756) .
  • HPLC : Purity assessment with C18 columns under gradient elution (e.g., MeCN/H2_2O with 0.1% TFA) .

What preliminary assays are suitable for screening biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using quinolone derivatives as positive controls (see for analogous protocols) .
  • Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV, common targets for quinoline-thiazole hybrids .

Advanced Research Questions

How can contradictory data in reaction yields be resolved during synthesis optimization?

Contradictions often arise from:

  • Solvent polarity : Lower yields in DMF vs. acetic acid due to side reactions (e.g., reports 59% yield in acetic acid, while notes instability in MeCN).
  • Catalyst choice : Replace PyBOP with EDC/HOBt for milder coupling conditions .
    Method : Design a fractional factorial experiment varying solvents, catalysts, and temperatures. Use ANOVA to identify critical factors .

What strategies enhance the compound’s stability in biological assays?

  • Formulation : Use cyclodextrin-based encapsulation to reduce hydrolysis of the oxoethyl group .
  • pH adjustment : Maintain assays at pH 6.5–7.5 to prevent degradation (observe stability via LC-MS over 24 hours) .

How can computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the thiazole NH and Asp81 residue .
  • MD simulations : Assess conformational stability of the quinoline-thiazole scaffold in lipid bilayers (GROMACS, 100 ns trajectories) .

Data Contradiction Analysis

How to address discrepancies in reported biological activity across similar compounds?

  • Case : highlights antibacterial quinolones, while notes instability in some derivatives.
  • Resolution : Perform comparative SAR studies:
    • Replace the 2-methylquinoline group with unsubstituted quinoline (synthesize analogs).
    • Test against isogenic bacterial strains (wild-type vs. gyrase mutants) to isolate target-specific effects .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
1Acetic acid, 100°C, 5 h59
2PyBOP, DMF, RT36–59

Table 2. Spectroscopic Signatures

Functional Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Quinoline C-2 CH3_32.45 (s, 3H)21.8
Thiazole NH10.2 (br s, 1H)-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate

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